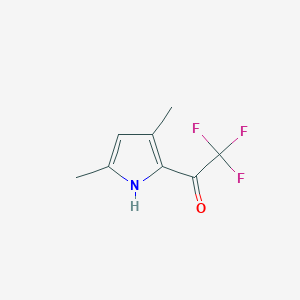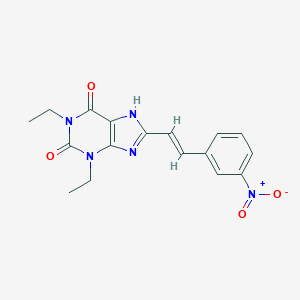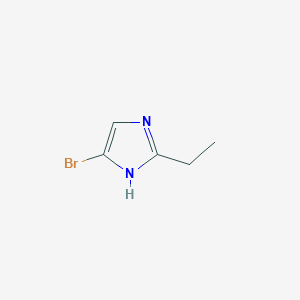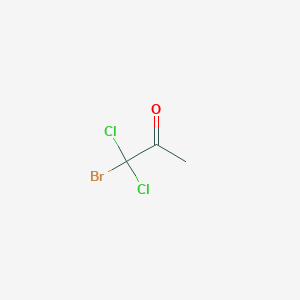
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, also known as DMTFE, is a chemical compound that has been widely used in scientific research for its unique properties. DMTFE is a ketone that contains a trifluoromethyl group, which makes it highly reactive and useful for a variety of applications. In
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is not well-understood, but it is believed to be due to its highly reactive trifluoromethyl group. This group can undergo various reactions, including nucleophilic substitution and radical reactions, which can lead to the formation of new compounds. These reactions can be exploited in organic synthesis and drug discovery to create new compounds with desired properties.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is its high reactivity, which makes it a useful reagent for a variety of applications. Additionally, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is its volatility, which can make it difficult to handle and store.
Orientations Futures
There are many potential future directions for the use of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone in scientific research. One area of interest is the use of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone in the synthesis of new materials with advanced properties, such as high strength and conductivity. Additionally, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone could be used as a starting material for the synthesis of new drug candidates with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action and potential effects of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone on human health.
Conclusion
In conclusion, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone is a highly reactive ketone that has been widely used in scientific research for its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone have been explored in this paper. While there is still much to learn about 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone, its potential applications in organic synthesis, materials science, and drug discovery make it an important compound for scientific research.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone involves the reaction of 3,5-dimethylpyrrole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone. This synthesis method has been well-documented in the scientific literature and has been used by many researchers to obtain 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone for their experiments.
Applications De Recherche Scientifique
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used in a variety of scientific research applications, including organic synthesis, materials science, and drug discovery. In organic synthesis, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a reagent for the synthesis of various compounds, including pyrroles, pyridines, and quinolines. In materials science, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a building block for the synthesis of polymers and other advanced materials. In drug discovery, 1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone has been used as a starting material for the synthesis of potential drug candidates.
Propriétés
Numéro CAS |
151464-88-9 |
|---|---|
Nom du produit |
1-(3,5-Dimethyl-1H-pyrrol-2-YL)-2,2,2-trifluoroethanone |
Formule moléculaire |
C8H8F3NO |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
1-(3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-4-3-5(2)12-6(4)7(13)8(9,10)11/h3,12H,1-2H3 |
Clé InChI |
RGGSJZHRKGNTKL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)C(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(N1)C(=O)C(F)(F)F)C |
Synonymes |
Ethanone, 1-(3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)





amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)


![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)